JWH133-d5 is a synthetic cannabinoid that acts as a selective agonist for the cannabinoid type 2 receptor (CB2). This compound is a derivative of JWH133, which was developed to investigate the pharmacological properties of cannabinoids without the psychoactive effects associated with cannabinoid type 1 receptors (CB1). The primary focus of research surrounding JWH133-d5 relates to its potential therapeutic applications in modulating immune responses and its role in neuroprotection.
JWH133-d5 is synthesized in laboratory settings, primarily for research purposes. Its structure is closely related to JWH133, which was originally synthesized by Dr. William C. Huffman and his team in the late 1990s. The compound has gained attention due to its high selectivity for CB2 receptors, making it a valuable tool for studying the endocannabinoid system.
JWH133-d5 belongs to the class of synthetic cannabinoids, specifically classified as an amino-alkyl indole. Its structural modifications from natural cannabinoids allow it to selectively target CB2 receptors, which are predominantly involved in immune modulation and anti-inflammatory responses.
The synthesis of JWH133-d5 typically involves a multi-step organic synthesis process. The following outlines general steps taken in synthesizing this compound:
The synthetic pathway often requires advanced techniques such as high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
The molecular formula of JWH133-d5 can be represented as C₂₁H₃₀D₅N₃O₂, where D represents deuterium. The compound features an indole backbone with various substituents that contribute to its binding affinity for CB2 receptors.
JWH133-d5 can participate in various chemical reactions typical of synthetic cannabinoids:
Studies have shown that JWH133-d5 does not exhibit significant activity at CB1 receptors, which minimizes potential psychoactive effects while allowing exploration of therapeutic applications related to inflammation and pain management.
The mechanism of action for JWH133-d5 involves its binding to CB2 receptors located on immune cells. Upon binding, it activates intracellular signaling pathways that lead to:
Research indicates that JWH133-d5 can effectively reduce inflammation in various models, showcasing its potential utility in treating conditions characterized by chronic inflammation.
JWH133-d5 is primarily used in scientific research settings to explore:
The ECS comprises endogenous lipid mediators (endocannabinoids), receptors, and metabolic enzymes that maintain physiological homeostasis. Two primary receptors, CB1 and CB2, belong to the G-protein-coupled receptor (GPCR) superfamily. CB1 receptors are predominantly expressed in the central nervous system (CNS), with high density in the basal ganglia, cerebellum, hippocampus, and cortex. In contrast, CB2 receptors are primarily found in peripheral immune cells and tissues, including macrophages, B cells, natural killer cells, spleen, tonsils, and thymus [3] [9]. The system features two key endocannabinoids: anandamide (AEA) and 2-arachidonoylglycerol (2-AG). These lipid-derived signaling molecules are synthesized on-demand from membrane phospholipid precursors rather than stored in vesicles. Their biosynthesis and degradation involve complex enzymatic pathways, including N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD) and diacylglycerol lipase (DAGL) for synthesis, and fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) for degradation [3] [9].
Table 1: Key Components of the Endocannabinoid System
Component Type | Elements | Primary Distribution | Key Functions |
---|---|---|---|
Receptors | CB1 | Central nervous system (high density), peripheral tissues | Neurotransmission modulation, motor coordination, cognition |
CB2 | Immune cells (macrophages, B cells), spleen, tonsils, thymus | Immune regulation, inflammatory response modulation | |
Endocannabinoids | Anandamide (AEA) | Throughout body | Appetite regulation, pain modulation, mood balance |
2-AG | Throughout body | Immune function, neuroprotection, energy metabolism | |
Enzymes | FAAH | Liver, CNS | Degrades AEA |
MAGL | CNS, peripheral tissues | Degrades 2-AG |
Beyond CB1 and CB2, the ECS interacts with other receptor systems, including transient receptor potential vanilloid 1 (TRPV1) channels and peroxisome proliferator-activated receptors (PPARs), expanding its regulatory influence on diverse physiological processes such as pain sensation, metabolism, and inflammation [9]. The ECS demonstrates remarkable tissue-specific functionality, with its components dynamically regulated in response to pathological stimuli. This adaptability positions the ECS as a promising target for therapeutic interventions across multiple disease states, particularly those involving inflammatory pathways and immune dysregulation.
CB2 receptors play a crucial role in modulating immune function and inflammatory responses throughout the body. Activation of CB2 receptors on immune cells triggers intracellular signaling cascades that typically result in reduced production of pro-inflammatory cytokines and chemokines. This immunomodulatory function positions CB2 receptors as key regulators in maintaining immune homeostasis and preventing excessive inflammatory reactions [3] [4]. In physiological conditions, CB2 receptor activation helps maintain equilibrium in immune surveillance and response, preventing inappropriate activation while enabling effective defense mechanisms. The receptors are expressed on various immune cells, including macrophages, B lymphocytes, T lymphocytes, and natural killer cells, where they modulate cell migration, proliferation, and cytokine production [9].
In pathological contexts, CB2 receptor activation demonstrates significant therapeutic potential across multiple disease states:
This contextual duality highlights the need for tissue-specific understanding of CB2 receptor pharmacology when developing targeted therapies.
The development of selective CB2 receptor agonists stems from the compelling need to harness the therapeutic benefits of cannabinoid signaling while avoiding the adverse psychoactive effects associated with CB1 receptor activation. Since CB1 receptors are densely expressed throughout the central nervous system, their activation by cannabinoids frequently produces undesirable cognitive and psychological effects, including euphoria, anxiety, and impaired memory formation [5]. Selective CB2 targeting offers a promising solution by focusing on receptors primarily located outside the CNS. This approach enables modulation of peripheral immune responses and inflammation without crossing the blood-brain barrier in significant quantities, thereby minimizing central side effects [8].
The molecular structure of JW 133-d5 exemplifies rational drug design strategies for optimizing receptor selectivity. As a deuterated analog of the selective CB2 agonist JWH-133, JW 133-d5 incorporates five deuterium atoms at the 4,4,5,5,5 positions of the pentyl side chain. JWH-133 itself exhibits approximately 200-fold selectivity for CB2 over CB1 receptors, with binding affinities (Ki) of 3.4 nM at CB2 versus 677 nM at CB1 [5]. This structural configuration maintains high receptor specificity while potentially enhancing metabolic stability. Deuterium substitution at strategic molecular positions can alter the compound's pharmacokinetic profile through the kinetic isotope effect, which slows enzymatic degradation by strengthening carbon-deuterium bonds compared to carbon-hydrogen bonds [1]. This approach potentially extends the compound's half-life and duration of action without significantly altering receptor binding characteristics.
Table 2: Comparative Receptor Distribution and Targeting Rationale
Receptor Type | Primary Tissue Distribution | Activation Consequences | Therapeutic Targeting Rationale |
---|---|---|---|
CB1 | Central nervous system (high density) | Psychoactive effects, cognitive alterations | Avoidance to prevent CNS side effects |
CB2 | Peripheral immune tissues, peripheral nervous system | Immunomodulation, anti-inflammatory effects | Targeted for inflammatory/immune disorders |
Low-level CNS expression (microglia) | Neuroprotection, reduced neuroinflammation | Secondary beneficial effects |
The expanding understanding of CB2 receptor involvement in diverse pathologies—including neurodegenerative diseases, chronic inflammatory conditions, metabolic disorders, and cancer—further validates this therapeutic targeting strategy [4] [8]. Research indicates that CB2-selective compounds can effectively reduce inflammation in models relevant to diabetic retinopathy by suppressing NF-κB-mediated transcription of adhesion molecules [4]. In cancer models, CB2 agonists demonstrate direct antitumor effects through induction of apoptosis and inhibition of proliferation pathways [8]. The development of deuterated analogs like JW 133-d5 represents an advanced approach to optimizing these therapeutic properties through enhanced metabolic stability and sustained receptor engagement.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: